

Furafylline: A Technical Overview of its Chemical Identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Furafylline

Cat. No.: B147604

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For researchers, scientists, and drug development professionals, precise molecular identification is paramount. This guide provides the key chemical identifiers for **Furafylline**, a methylxanthine derivative investigated for its potential as a long-acting bronchodilator.

Core Chemical Identifiers

The standard chemical identifiers for **Furafylline** are crucial for database searches, literature reviews, and regulatory submissions. These unique strings encode the molecule's composition and structure, ensuring unambiguous identification across different platforms and datasets.

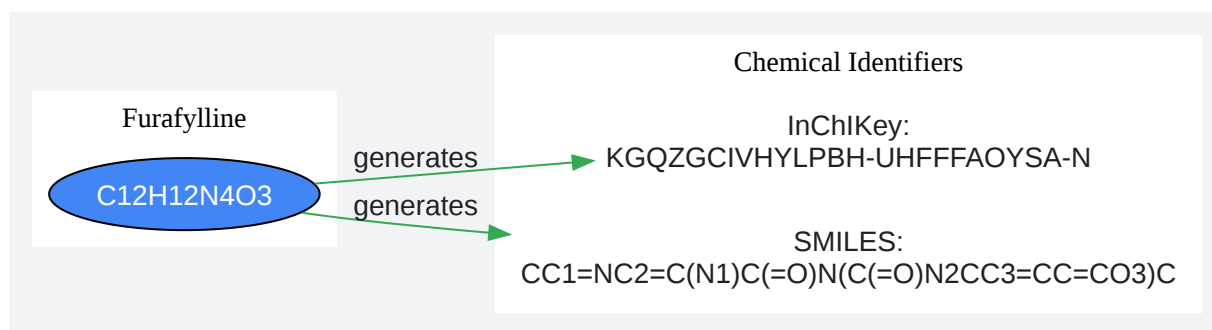
Identifier	Value
InChIKey	KGQZGCIVHYLPBH-UHFFFAOYSA-N ^[1]
SMILES	<chem>CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=C(O3)C</chem> ^[1]

InChIKey (International Chemical Identifier Key): The InChIKey is a hashed version of the full InChI string, providing a compact and unique identifier that is ideal for database indexing and web searches.

SMILES (Simplified Molecular-Input Line-Entry System): The SMILES string is a line notation for describing the structure of chemical species using short ASCII strings. It is widely used in cheminformatics to represent molecular structures.

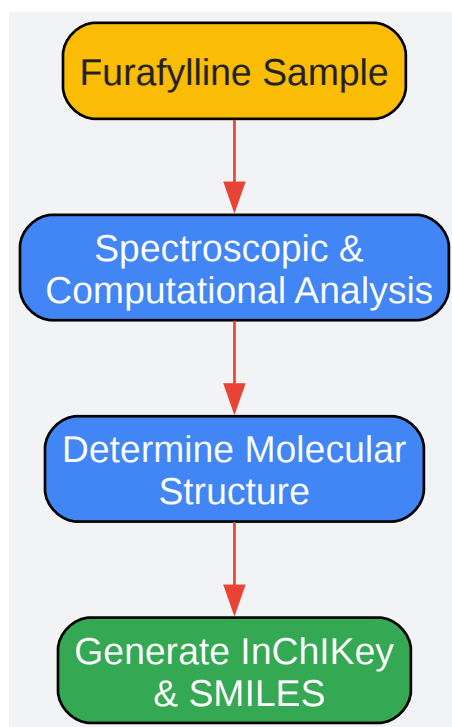
Structural and Pathway Visualization

To further elucidate the context of **Furafylline**, the following diagrams illustrate its molecular structure and a conceptual workflow for its identification.



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Caption: Logical relationship between **Furafylline**'s molecular formula and its key chemical identifiers.



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References

- 1. Furafullyne | C₁₂H₁₂N₄O₃ | CID 3433 - PubChem [pubchem.ncbi.nlm.nih.gov]
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